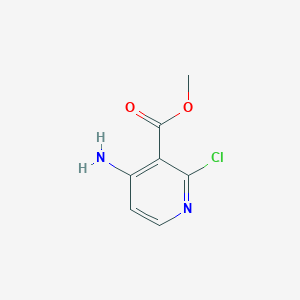

Methyl 4-amino-2-chloronicotinate

説明

Significance of Pyridine (B92270) Derivatives in Chemical and Medicinal Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds with widespread applications. sciencepg.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural isostere of benzene (B151609) and a core component of numerous natural products, including alkaloids like nicotine (B1678760), and essential vitamins such as niacin (Vitamin B3) and pyridoxine. researchgate.netnih.gov Its presence in the coenzymes NAD and NADP highlights its crucial role in biological redox reactions. nih.govijnrd.org

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent presence in a wide array of FDA-approved drugs. researchgate.netrsc.org Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and analgesic properties. tandfonline.comresearchgate.netwisdomlib.orgnih.gov The nitrogen atom in the pyridine ring enhances the molecule's polarity and ability to form hydrogen bonds, which can improve the solubility and bioavailability of drug candidates. researchgate.net This versatility has made pyridine derivatives a major focus for medicinal chemists in the design and synthesis of new therapeutic agents. tandfonline.comresearchgate.net

Overview of Halogenated Pyridine Systems in Synthetic Chemistry

The introduction of halogen atoms onto the pyridine ring is a critical strategy in synthetic organic chemistry. Halogenated pyridines serve as important intermediates for creating a variety of biocides and pharmaceuticals. youtube.com The carbon-halogen bond provides a reactive handle for further functionalization through various cross-coupling reactions, nucleophilic aromatic substitution, and metalation-trapping sequences. nih.gov

However, the halogenation of pyridine is not always straightforward. The pyridine ring is an electron-deficient heteroarene, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. youtube.comnih.gov Such reactions often require harsh conditions like high temperatures or strong acid catalysis. youtube.com The regioselectivity of these reactions is also a key consideration; electrophilic substitution typically occurs at the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions due to the electronic influence of the ring nitrogen. nih.gov Researchers have developed various methods to achieve selective halogenation, including gas-phase radical reactions and the use of N-oxides to direct substitution to the 4-position. youtube.comnih.gov

Contextualizing Methyl 4-amino-2-chloronicotinate within Nicotinate (B505614) Chemistry

This compound belongs to the family of nicotinates, which are esters or salts of nicotinic acid (pyridine-3-carboxylic acid). wikipedia.org Nicotinic acid, also known as niacin or Vitamin B3, is an essential human nutrient that serves as a precursor to the coenzymes Nicotinamide (B372718) Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP). wikipedia.orgyoutube.com These coenzymes are vital for a vast number of metabolic redox reactions in the body. youtube.com

The subject compound, this compound, is a specifically substituted nicotinate ester. Its structure features a methyl ester group at the 3-position, an amino group at the 4-position, and a chlorine atom at the 2-position of the pyridine ring. This combination of functional groups makes it a versatile building block in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, and the amino group can be involved in various condensation and coupling reactions, allowing for the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ nih.gov |

| Molecular Weight | 186.59 g/mol nih.gov |

| IUPAC Name | methyl 4-amino-2-chloropyridine-3-carboxylate nih.gov |

| CAS Number | 1018678-37-9 nih.gov |

| Boiling Point (Predicted) | 332.6±37.0 °C myskinrecipes.com |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 4 nih.gov |

Historical Context of Related Pyridine Scaffold Research

Research into pyridine and its derivatives has a rich history, beginning with the isolation of nicotinic acid from nicotine in 1873. wikipedia.org The recognition of pyridine-containing compounds as essential vitamins in the early 20th century spurred further investigation into their biological roles. wikipedia.org Over the decades, the focus has expanded dramatically, with synthetic chemists developing new methods to create pyridine analogues and medicinal chemists exploring their therapeutic potential. nih.gov

The number of publications and patents involving pyridine scaffolds has grown substantially, highlighting their enduring importance in drug discovery and materials science. nih.govrsc.org The continuous effort to synthesize novel pyridine derivatives is driven by the need to combat challenges like multidrug-resistant pathogens and to develop more effective treatments for a wide range of diseases. nih.govresearchgate.net The adaptability of the pyridine nucleus as a starting material for structural modifications ensures its continued relevance in the search for new and improved chemical entities. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

methyl 4-amino-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRAHPWYMGADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 4 Amino 2 Chloronicotinate Scaffold and Its Analogues

Precursor Synthesis and Functionalization Strategies

Synthesis of Methyl 2-Chloronicotinate and Related Halopyridines

Methyl 2-chloronicotinate serves as a crucial intermediate in the synthesis of the target molecule. Its preparation typically starts from 2-chloronicotinic acid. researchgate.netresearchgate.net One common method involves the esterification of 2-chloronicotinic acid with methanol (B129727). researchgate.net This can be achieved using reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of N,N-Dimethylformamide (DMF) to form the acid chloride, which is then reacted with methanol. researchgate.netresearchgate.net For instance, a solution of 2-chloronicotinic acid treated with oxalyl chloride and a catalytic amount of DMF in dichloromethane (B109758) (DCM), followed by the addition of methanol, yields methyl 2-chloronicotinate. researchgate.net

Another approach to esterification involves the use of diazomethane (B1218177). prepchem.comprepchem.com Treating a solution of 2-chloronicotinic acid in methanol with an ethereal solution of diazomethane at low temperatures can produce methyl 2-chloronicotinate in nearly quantitative yield. prepchem.com This method is efficient but requires careful handling of the hazardous and explosive diazomethane.

The synthesis of the parent 2-chloronicotinic acid itself can be accomplished through various methods, often starting from pyridine (B92270) derivatives. A Chinese patent describes a method involving the reaction of a suitable pyridine precursor with hydrogen chloride gas under pressure. google.com

The table below summarizes a representative esterification method for 2-chloronicotinic acid.

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| 2-Chloronicotinic acid | (COCl)₂, DMF (cat.), CH₃OH, Triethylamine | Dichloromethane (DCM) | Methyl 2-chloronicotinate | 96% | researchgate.net |

| 2-Chloronicotinic acid | Diazomethane, Methanol | Ether, Methanol | Methyl 2-chloronicotinate | ~100% | prepchem.com |

Introduction of Amine Functionalities onto Pyridine Rings

The introduction of an amino group at the 4-position of the pyridine ring is a pivotal step. Several strategies can be employed to achieve this functionalization.

One of the most common methods is the reduction of a 4-nitro group. This involves the nitration of a pyridine-N-oxide precursor, followed by reduction of the nitro group to an amine. The reduction can be carried out using various reducing agents, such as iron in the presence of an acid like acetic acid or hydrochloric acid. semanticscholar.org This method can provide 4-aminopyridine (B3432731) in high yields. semanticscholar.org For example, the reduction of 4-nitropyridine-N-oxide with iron and acetic acid can result in a quantitative yield of 4-aminopyridine. semanticscholar.org

Another approach involves the Chichibabin reaction, where pyridine is reacted with an alkali-metal amide like sodium amide to directly introduce an amino group, typically at the 2-position. wikipedia.org While classic, this method is less regioselective for the 4-position.

More contemporary methods include ring transformation reactions. For instance, a nitropyrimidinone can react with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate (B1210297) to yield functionalized 4-aminopyridines. rsc.org This method offers a facile route to 4-aminopyridines with various substituents. rsc.org

Amination Reactions at Pyridine Core Positions

Directly introducing an amino group onto a pre-functionalized pyridine core is a key strategy. This is often accomplished through nucleophilic aromatic substitution or reductive amination pathways.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto an electron-deficient pyridine ring. wikipedia.orglibretexts.org The presence of electron-withdrawing groups, such as a chloro group and an ester, on the nicotinate (B505614) ring system activates it towards nucleophilic attack. masterorganicchemistry.compressbooks.pub In the context of synthesizing methyl 4-amino-2-chloronicotinate, a precursor like methyl 2,4-dichloronicotinate could undergo selective substitution at the 4-position with an ammonia (B1221849) equivalent.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group (in this case, a chloride ion). pressbooks.pub The reaction is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate through resonance. libretexts.orgpressbooks.pub Pyridines are particularly reactive towards SNAr at the ortho and para positions due to the ability of the ring nitrogen to delocalize the negative charge. wikipedia.org

The table below provides examples of SNAr reactions on chloronicotinic acid derivatives.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 2-Chloronicotinic acid | Anilines | K₂CO₃, Water, Microwave | 2-Arylaminonicotinic acids | - | researchgate.net |

| 6-Chloronicotinates | Various amines | - | 6-Aminonicotinates | 15-95% | acs.org |

| 2-Chloronicotinic acid | Morpholine | HCl, H₂O, 100 °C | 2-Morpholinonicotinic acid | - | researchgate.netresearchgate.net |

Reductive Amination Pathways

Reductive amination is another viable, though less direct, pathway for introducing an amino group. This would typically involve a pyridine precursor bearing a carbonyl group or a nitro group at the 4-position.

In the case of a 4-nitro derivative, such as methyl 2-chloro-4-nitronicotinate, the nitro group can be reduced to an amine using various catalytic hydrogenation methods (e.g., Pd/C with H₂) or chemical reducing agents. snmjournals.org For instance, a Pd/C-catalyzed hydrogenation was used in the synthesis of [¹⁸F]5Me3F4AP from its 4-nitro precursor. snmjournals.org

While not directly applied to the target molecule in the provided search results, reductive amination of a ketone precursor is a general method for amine synthesis. This would involve reacting a hypothetical methyl 2-chloro-4-oxonicotinate with ammonia in the presence of a reducing agent like sodium cyanoborohydride.

Esterification Techniques for Nicotinate Derivatives

The final or an intermediate step in the synthesis is often the esterification of the carboxylic acid group of the nicotinate derivative.

Fischer-Speier esterification is a classic and widely used method. acs.org It involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. acs.orggoogle.com For example, 4-fluorsalicylic acid was esterified with ethanol (B145695) using concentrated sulfuric acid. acs.org Similarly, 4-(aminomethyl)benzoic acid can be esterified in methanol with hydrochloric acid. google.com

As mentioned in section 2.1.1, diazomethane provides a high-yielding but hazardous alternative for esterification. prepchem.comprepchem.com The reaction is typically fast and clean, proceeding at low temperatures. prepchem.com

Another method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. researchgate.net This two-step procedure is often very efficient.

The table below outlines common esterification techniques.

| Starting Material | Reagents | Conditions | Product | Reference |

| 4-Aminobenzoic acid | Methanol | - | Methyl 4-aminobenzoate | rsc.org |

| 4-(Aminomethyl)benzoic acid | Methanol, HCl | Reflux | Methyl 4-(aminomethyl)benzoate hydrochloride | google.com |

| 2-Chloronicotinic acid | Diazomethane | -15 °C to room temp | Methyl 2-chloronicotinate | prepchem.com |

| 2-Chloronicotinic acid | (COCl)₂, DMF, CH₃OH | 40 °C | Methyl 2-chloronicotinate | researchgate.net |

Advanced Synthetic Techniques for Scaffold Construction

The synthesis of substituted pyridines, such as the 4-amino-2-chloronicotinate scaffold, is a focal point of extensive research due to their prevalence in pharmaceuticals and agrochemicals. Modern synthetic chemistry has moved towards methodologies that offer greater efficiency, speed, and sustainability. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are at the forefront of this evolution, providing powerful tools for the construction of these important molecular frameworks.

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. nih.govyoutube.com This technique utilizes microwave energy to heat reactions, which relies on the ability of the solvents or reactants to absorb microwave energy through dielectric heating. nih.gov For polar molecules common in pyridine synthesis, this results in rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to mere minutes, and frequently results in higher product yields and purities. youtube.comorganic-chemistry.org

The application of microwave irradiation has been successfully demonstrated in various reactions for synthesizing pyridine and its derivatives. For instance, the Bohlmann-Rahtz pyridine synthesis, a method for creating trisubstituted pyridines, shows superior yields and drastically reduced reaction times when conducted under microwave conditions compared to traditional conductive heating. organic-chemistry.orgresearchgate.net One-pot, multi-component reactions (MCRs) are particularly well-suited for microwave assistance. The Hantzsch synthesis of dihydropyridines, for example, can be efficiently carried out using microwave irradiation, forming the foundational building blocks for more complex pyridine derivatives. tandfonline.com

Research has directly compared microwave-assisted methods with conventional heating for the synthesis of pyridine derivatives, consistently demonstrating the superiority of the microwave approach. These studies highlight not only the acceleration of reaction rates but also the potential for carrying out reactions in the absence of a solvent, which adds to the method's eco-friendly appeal. jocpr.comnih.gov For example, in the one-pot synthesis of certain pyridine derivatives, microwave irradiation in ethanol achieved yields of 90-94% in just 5-7 minutes, whereas conventional heating required 6-9 hours to obtain lower yields of 73-84%. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Pyridine Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4,6-trisubstituted pyridine-3-carbonitriles | Microwave Irradiation (130-140°C) | 10-30 min | 49-90% | jocpr.com |

| Conventional Reflux | 10-16 h | Lower yields noted | ||

| Novel 3-pyridine derivatives (Compound 5a) | Microwave Irradiation | 7 min | 93% | nih.gov |

| Conventional Heating | 6 h | 84% | ||

| 2-Aminonicotinic acids from 2-chloronicotinic acid | Microwave Heating (120°C) | 2 h | High Yield | researchgate.net |

| Conventional Methods | Longer times typically required | Variable Yields |

Green Chemistry Approaches in Nicotinate Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of nicotinates and related pyridine structures, these principles are applied through various strategies, including the use of environmentally benign solvents, development of solvent-free reactions, employment of reusable catalysts, and designing multi-component reactions (MCRs) that maximize atom economy. rasayanjournal.co.inresearchgate.netrsc.org

One of the key areas of green chemistry is the replacement of hazardous solvents. The industrial production of nicotinic acid, for example, has traditionally involved strong oxidants and solvents that pose environmental risks. nih.gov Modern approaches focus on catalytic gas-phase oxidation, which uses air as the oxidant and water as a solvent, representing a much greener process. chimia.ch This method not only avoids harsh chemicals but also allows for the recycling of byproducts like ammonia. chimia.ch

Enzymatic catalysis offers a highly specific and environmentally friendly alternative for synthesizing nicotinate derivatives. A notable example is the use of Novozym® 435, a reusable lipase (B570770) from Candida antarctica, to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. nih.gov This biocatalytic process can be run in sustainable continuous-flow microreactors using an environmentally friendly solvent, tert-amyl alcohol. Compared to traditional batch processes that require over 16 hours in carcinogenic solvents like toluene, the enzymatic flow-chemistry method achieves high yields (81.6–88.5%) in just 35 minutes. nih.gov

Solvent-free synthesis is another powerful green technique. rsc.org Multi-component reactions conducted under solvent-free conditions, often with microwave assistance, can produce pyridine derivatives cleanly and efficiently, simplifying purification and reducing waste. rasayanjournal.co.in The use of heterogeneous catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, in these reactions allows for easy separation and reuse of the catalyst for multiple cycles with minimal loss of activity, further enhancing the sustainability of the process. researchgate.net

Table 2: Overview of Green Chemistry Strategies in Nicotinate/Pyridine Synthesis

| Green Approach | Catalyst/Solvent System | Key Advantages | Reference |

|---|---|---|---|

| Enzymatic Catalysis in Flow Reactor | Novozym® 435 / tert-amyl alcohol | Reaction time reduced from 24h to 35 min; high yields (81-89%); reusable catalyst; green solvent. | nih.gov |

| Catalytic Gas-Phase Oxidation | Heterogeneous Catalyst / Water | Uses air as oxidant; avoids harsh solvents; allows for byproduct recycling. | nih.govchimia.ch |

| Solvent-Free Multi-Component Reaction | Et3N (catalyst) | High regioselectivity; short reaction times; easy purification; avoids transition metals and solvents. | rsc.org |

| Heterogeneous Catalysis (Solvent-Free) | Copper Ferrite (CuFe2O4) Nanoparticles | Facile catalyst separation and reusability; mild conditions; high yields (79-95%); short reaction times (20-40 min). | researchgate.net |

| Ammonium Chloride Catalysis | NH4Cl / Ethanol or Water | Environmentally benign and inexpensive catalyst; high efficiency; avoids costly or toxic catalysts. | researchgate.net |

An In-Depth Look at the Chemical Reactivity and Derivatization of this compound

This compound, a substituted pyridine derivative, is a versatile building block in organic synthesis, particularly in the creation of complex heterocyclic structures for pharmaceutical and agrochemical applications. Its reactivity is characterized by the interplay of its three key functional groups: the pyridine nitrogen, the amino group at the 4-position, and the chloro substituent at the 2-position. This article explores the specific chemical transformations that can be achieved at each of these sites.

Chemical Reactivity and Derivatization Strategies

Transformations of the Methyl Ester Moiety

The methyl ester group in this compound is a key functional handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Hydrolysis to Carboxylic Acid Derivatives

It is important to note that the presence of the amino group at the 4-position may influence the reaction rate and conditions required for optimal conversion. The electron-donating nature of the amino group could potentially decrease the electrophilicity of the ester carbonyl, possibly requiring slightly more forcing conditions compared to its unsubstituted counterpart.

A study on the hydrolysis of various methyl benzoates has shown that both high temperature and the presence of a base can significantly accelerate the reaction. researchgate.net This suggests that microwave-assisted hydrolysis or the use of stronger bases could also be viable strategies for the efficient conversion of this compound to its carboxylic acid derivative.

Amidation and Transesterification Reactions

The methyl ester functionality of this compound serves as a valuable precursor for the synthesis of a wide array of amide and other ester derivatives through amidation and transesterification reactions, respectively. These transformations are crucial for the development of new chemical entities with tailored properties.

Amidation: The direct reaction of this compound with amines can lead to the formation of the corresponding 4-amino-2-chloronicotinamides. This transformation typically requires elevated temperatures or the use of a catalyst to facilitate the aminolysis of the relatively unreactive methyl ester. While direct amidation of the title compound is not extensively detailed in the available literature, the synthesis of amides from the corresponding carboxylic acid is a well-established two-step alternative. For instance, 2-chloro-4-methylnicotinic acid has been successfully converted to its amide by first treating it with thionyl chloride to form the acid chloride, followed by the addition of ammonia (B1221849). google.com A similar strategy could be employed starting from 4-amino-2-chloronicotinic acid, which is accessible through the hydrolysis of the methyl ester as described in the previous section.

Transesterification: The conversion of the methyl ester to other ester forms can be accomplished through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. General methods for transesterification are well-documented and can be applied to this specific substrate. google.comepo.org For example, reacting the methyl ester with a higher boiling point alcohol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) while distilling off the methanol would favor the formation of the new ester. Alternatively, basic conditions using the alkoxide of the desired alcohol can also be effective.

| Reaction Type | Reagents and Conditions | Product | Comments |

| Hydrolysis | 2N NaOH, Reflux, 2h (for methyl 2-chloronicotinate) google.com | 4-amino-2-chloronicotinic acid | High yield (95%) reported for the analogous compound. Conditions may need optimization for the 4-amino substituted version. |

| Amidation | 1. SOCl₂, Toluene; 2. NH₃ (for 2-chloro-4-methylnicotinic acid) google.com | 4-amino-2-chloronicotinamide | A two-step process from the corresponding carboxylic acid. |

| Transesterification | R-OH, Acid or Base catalyst | 4-amino-2-chloro-nicotinic acid ester | General method; specific conditions would depend on the alcohol (R-OH) used. |

Regioselectivity and Stereoselectivity in Derivatization

The reactivity of this compound is not limited to the ester group. The pyridine ring itself presents multiple sites for further functionalization, with the potential for regioselective and stereoselective outcomes.

Regioselectivity: The substitution pattern of the pyridine ring in this compound—an amino group at C4 and a chloro group at C2—significantly influences the regioselectivity of further reactions. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in this case, both ortho positions (C3 and C5) are already substituted. The chloro group at C2 is a deactivating group but an ortho-para director. Nucleophilic aromatic substitution (SNAr) is also a key consideration. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent makes the C2 and C6 positions susceptible to nucleophilic attack. The presence of the activating amino group at C4 further modulates the electronic landscape of the ring.

Stereoselectivity: While this compound itself is not chiral, derivatization reactions can introduce chiral centers, making stereoselectivity an important consideration. For instance, if the ester is reacted with a chiral alcohol or amine, a pair of diastereomers could be formed. Similarly, reactions at the pyridine ring or at a substituent could create a new stereocenter. The control of stereochemistry in such reactions would depend on the specific reagents and conditions employed, and may require the use of chiral catalysts or auxiliaries to achieve high levels of stereoselectivity. While the reviewed literature does not provide specific examples of stereoselective reactions involving this compound, the principles of asymmetric synthesis would apply to its derivatization.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Methyl 4-amino-2-chloronicotinate serves as a crucial starting material or intermediate in the synthesis of a variety of APIs. The chlorine atom at the 2-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

While direct examples of currently marketed drugs synthesized from this compound are not extensively documented in publicly available literature, the utility of closely related structures highlights its potential. For instance, analogues of AZD1283, a P2Y12 receptor antagonist, have been synthesized using a related 6-chloronicotinate scaffold. acs.orgacs.org This suggests that the 2-chloro-4-aminonicotinate framework is a viable starting point for the development of new therapeutic agents. The synthesis of such complex molecules often involves multi-step processes where the initial scaffold is systematically modified to achieve the desired pharmacological profile. nih.gov

Design and Synthesis of Novel Pharmacophores Incorporating the Nicotinate (B505614) Moiety

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The nicotinate moiety, a key feature of this compound, is a well-established pharmacophore in its own right, present in various physiologically active compounds.

The design and synthesis of novel pharmacophores from this compound allows for the exploration of new chemical space and the development of compounds with unique biological activities. For example, nicotinic acid-based cytotoxic agents have been designed to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov The ability to modify the 2, 3, and 4 positions of the pyridine (B92270) ring of this compound provides a platform for creating a library of compounds with diverse pharmacophoric features, which can then be screened for activity against a wide range of biological targets.

Pharmacological Screening and Target Identification

Once a library of compounds has been synthesized from a common intermediate like this compound, the next step is to screen them for pharmacological activity. This process can identify "hit" compounds with desirable biological effects. Subsequent studies then aim to identify the specific molecular target of these hits.

Derivatives of related 4-amino-2-chloropyridine (B126387) have been synthesized and subjected to pharmacological screening, revealing a range of biological activities. nih.gov For instance, a series of FPMINT analogues, which share a substituted amino-triazine structure, were identified as inhibitors of equilibrative nucleoside transporters (ENTs). nih.govresearchgate.net These transporters play a crucial role in nucleoside salvage and the transport of nucleoside-based drugs. The identification of such targets is a critical step in understanding the mechanism of action of a new compound and for its further development as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies for 4-Amino-2-chloronicotinate Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and observing the resulting changes in activity, chemists can design more potent and selective drugs.

For analogues of 4-amino-2-chloronicotinate, SAR studies would typically involve modifications at the 2, 3, and 4 positions of the pyridine ring. For example, replacing the chlorine atom at the 2-position with different substituents can modulate the compound's reactivity and its interaction with biological targets. Similarly, modification of the amino group at the 4-position and the ester at the 3-position can influence properties such as solubility, bioavailability, and target binding affinity.

Studies on related heterocyclic systems have provided valuable SAR insights. For instance, in a series of 1,3,4-oxadiazole (B1194373) derivatives, the nature and position of substituents on the aromatic rings were found to be critical for their activity as cathepsin L inhibitors, which are implicated in cancer progression. nih.gov Similarly, for 4-anilino-quinazoline derivatives, the substitution pattern on the quinazoline (B50416) ring was shown to significantly impact their antimetastatic properties. nih.gov These findings suggest that a systematic exploration of the chemical space around the 4-amino-2-chloronicotinate scaffold could lead to the discovery of compounds with optimized therapeutic properties.

Investigation of Potential Biological Activities

The search for new and effective anticancer agents is a major focus of medicinal chemistry research. The pyridine ring is a common feature in many anticancer drugs, and derivatives of this compound have been investigated for their potential in this area.

Several studies have reported the synthesis of nicotinate and related pyridine derivatives with significant cytotoxic activity against various cancer cell lines. For example, a study on nicotinic acid derivatives identified compounds with potent inhibitory activity against the HCT-15 and PC-3 cancer cell lines. nih.gov Another study on a monobenzyltin compound, which features a complex Schiff base ligand, reported a half-maximal inhibitory concentration (IC50) of 2.5 µg/mL against the MCF-7 breast cancer cell line. nih.gov The data from these and other studies are summarized in the table below.

| Compound/Derivative Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Nicotinic acid derivative 5c | HCT-15 | 0.068 µM (as VEGFR-2 inhibitor) | nih.gov |

| Monobenzyltin compound C1 | MCF-7 | 2.5 µg/mL | nih.gov |

| Niclosamide derivative | HL-60 | Potent cytotoxicity | researchgate.net |

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. Pyridine derivatives have long been known to possess antimicrobial properties, and compounds derived from this compound have been explored for their potential in this field.

Studies have shown that Schiff bases derived from 2-amino-4-chloropyridine (B16104) exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature of the substituents on the aromatic rings. For example, some pyridine derivatives have shown significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov The table below summarizes some of the reported antimicrobial activities of pyridine derivatives.

| Compound/Derivative Type | Bacterial Strain | Activity (Inhibition Zone/MIC) | Reference |

|---|---|---|---|

| Macrocyclic pyridine derivative 154 | S. aureus | 24 mm | nih.gov |

| Macrocyclic pyridine derivative 155 | E. coli | 21 mm | nih.gov |

| Pyridine derivative 17d | S. aureus | MIC = 0.5 µg/mL | nih.gov |

| N-alkylated pyridine salt 66 | S. aureus | MIC = 56 ± 0.5% inhibition at 100 µg/mL | nih.gov |

| N-alkylated pyridine salt 65 | E. coli | MIC = 55 ± 0.5% inhibition at 100 µg/mL | nih.gov |

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory activities. The core structure can be modified to create compounds that modulate key inflammatory pathways. For instance, the synthesis of novel 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which can be conceptually related to the core structure of this compound, has led to the identification of potent NRF2 activators. nih.gov These compounds were shown to exhibit anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by reversing the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2, COX-2, and NF-κB. nih.gov

Similarly, the synthesis of methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety has yielded compounds with significant in vivo anti-inflammatory effects, as demonstrated in xylol-induced ear edema and carrageenan-induced paw edema models in mice. nih.govresearchgate.net Some of these derivatives exhibited anti-inflammatory activity comparable to or even exceeding that of standard drugs like aspirin (B1665792) and indomethacin. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of LPS-induced release of pro-inflammatory cytokines like IL-6 and TNF-α, and the attenuation of cyclooxygenase (COX)-2 up-regulation. nih.govresearchgate.net

Furthermore, studies on 4'-demethylnobiletin (4DN), a major metabolite of nobiletin, have shown its potent anti-inflammatory effects in LPS-treated RAW 264.7 macrophages. nih.gov 4DN was found to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory mediators such as PGE2, IL-1β, and IL-6. nih.gov Its mechanism involves the suppression of iNOS and COX-2 expression at both the protein and mRNA levels, as well as the inhibition of the nuclear translocation of NF-κB and AP-1. nih.gov

The anti-inflammatory potential of chalcone (B49325) derivatives has also been explored. A series of 4-aminochalcones, synthesized through the Claisen-Schmidt condensation, were evaluated for their anti-inflammatory and antimicrobial activities, with some showing significant biological effects. researchgate.net

Enzyme Inhibition Studies

The structural framework of this compound is a valuable starting point for designing inhibitors of various enzymes implicated in disease pathogenesis.

Lipoxygenases: Dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) have been developed, such as 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A). nih.govnih.gov This compound inhibits both enzymes at micromolar concentrations and also acts as a potent scavenger of oxygen-derived free radicals. nih.gov Its anti-inflammatory activity has been demonstrated in various in vivo models. nih.gov

Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme in DNA synthesis and a well-established target for anticancer drugs. nih.gov The development of non-classical antifolates that are not structurally analogous to the folate cofactor is an active area of research to overcome drug resistance. nih.gov While direct inhibition of TS by this compound derivatives is not extensively documented in the provided results, the general principle of designing enzyme inhibitors based on heterocyclic scaffolds is well-established. For example, compounds that destabilize the homodimeric structure of human thymidylate synthase (hTS) have been discovered, offering an alternative strategy to traditional active-site inhibitors. nih.gov

Dihydrofolate Reductase: Dihydrofolate reductase (DHFR) is another key enzyme in the folate pathway and a target for anticancer and antimicrobial agents. Analogues of methotrexate (B535133) and aminopterin (B17811), where the glutamate (B1630785) moiety is replaced with other amino acids, have been synthesized and shown to be potent inhibitors of DHFR. nih.gov For instance, an aminopterin analogue with ornithine (APA-Orn) exhibited an IC50 of 0.072 µM against L1210 mouse leukemia DHFR. nih.gov Similarly, a methotrexate analogue with ornithine (mAPA-Orn) had an IC50 of 0.160 µM for DHFR inhibition. nih.gov

PCSK9: While there is no specific information in the provided search results on the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) by derivatives of this compound, the development of small molecule inhibitors for this target is an area of intense research for the treatment of hypercholesterolemia.

Mechanism of Action Elucidation for Biologically Active Derivatives

Understanding the mechanism of action of biologically active derivatives is crucial for their development as therapeutic agents. For derivatives of this compound, this involves identifying their molecular targets and the downstream signaling pathways they modulate.

For instance, the anti-inflammatory effects of some derivatives are attributed to their ability to inhibit key inflammatory enzymes like COX and LOX, thereby reducing the production of pro-inflammatory mediators. nih.govresearchgate.netnih.govnih.gov In other cases, the mechanism involves the modulation of transcription factors such as NF-κB and NRF2, which play a central role in the inflammatory response. nih.govnih.gov

In the context of enzyme inhibition, detailed structural and kinetic studies can reveal how these derivatives bind to their target enzymes. For example, some inhibitors of thymidylate synthase have been shown to bind to an allosteric site rather than the active site, offering a new avenue for drug design. nih.gov Similarly, some compounds have been found to destabilize the dimeric structure of hTS, leading to its inactivation and subsequent proteasomal degradation. nih.gov

For receptor-interacting compounds, techniques like substituted cysteine accessibility mapping (SCAM) and ligand docking studies can help identify the specific binding sites and understand the molecular basis of their interaction with receptors like nAChRs. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules, including those of pharmaceutical interest.

Electronic Structure Analysis

DFT calculations can provide a detailed understanding of the electronic structure of Methyl 4-amino-2-chloronicotinate. By solving the Kohn-Sham equations for the molecule, a range of electronic properties can be determined. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are particularly significant as they are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For substituted pyridine (B92270) derivatives, the nature and position of the substituents, such as the amino, chloro, and methyl ester groups in this compound, will significantly influence these frontier orbital energies.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of DFT is the prediction of spectroscopic properties. Theoretical vibrational spectra (FT-IR and Raman) can be calculated and then compared with experimental spectra. This comparison allows for a detailed assignment of the vibrational modes of the molecule. For a molecule like this compound, DFT calculations can help to assign the characteristic vibrational frequencies associated with the pyridine ring, the amino group (N-H stretching and bending modes), the carbonyl group of the ester (C=O stretching), and the carbon-chlorine bond. A study on 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid demonstrated the utility of DFT in accurately predicting vibrational spectra and understanding the influence of substituent positions on these spectra. researchgate.net

Similarly, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). These calculations can help to interpret the experimental UV-Vis spectrum by identifying the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and which molecular orbitals are involved.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide valuable insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.gov

By simulating the behavior of the ligand-protein complex in a solvated environment, MD can reveal the stability of the binding pose predicted by molecular docking. It can also identify conformational changes in both the ligand and the protein upon binding. These simulations can highlight the key amino acid residues involved in the interaction and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, over a period of time. A study on the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor utilized MD simulations to collect binding energy terms and assess the stability of the complex. nih.gov While no specific MD simulation studies on this compound have been reported, this methodology would be crucial in evaluating its potential as an inhibitor for a specific protein target.

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Binding Affinity Prediction

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy. A lower (more negative) score generally indicates a more favorable binding interaction. For this compound, docking studies could be performed against various protein targets to predict its potential inhibitory activity.

For instance, in a study focused on developing PET tracers for the P2Y12 receptor, a series of nicotinamide (B372718) derivatives were docked into the receptor's binding site. acs.org Although this compound was not explicitly tested, the study provides valuable data on structurally related compounds. The table below shows the docking scores and experimentally determined IC50 values for some of these compounds, illustrating the use of docking in predicting binding affinity.

| Compound | Docking Score (S score) | IC50 (nM) |

|---|---|---|

| Compound 9 | -9.23 | >10,000 |

| Compound 10 | -10.58 | 2,431 |

| Compound 11 | -9.87 | 1,141 |

| Compound 12 | -10.21 | 79 |

| Compound 14 | -9.35 | 199 |

Data adapted from a study on P2Y12R ligands. acs.org

These results demonstrate that while there can be a correlation between docking scores and experimental binding affinities, it is not always a direct one, highlighting the importance of experimental validation.

Identification of Key Interaction Motifs

Beyond predicting binding affinity, molecular docking can reveal the specific interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the binding pocket and the types of interactions they form with the ligand.

In the aforementioned study on P2Y12 receptor ligands, the docking poses of the inhibitors revealed important interaction motifs. acs.orgacs.org For example, hydrogen bonds were observed between the ligands and specific residues such as Lys280 and Arg256. acs.org Additionally, π-π stacking interactions between the pyridine ring of the ligands and aromatic residues in the binding site were also identified as being crucial for binding.

For this compound, it can be hypothesized that the amino group and the nitrogen atom in the pyridine ring could act as hydrogen bond donors and acceptors, respectively. The pyridine ring itself could participate in π-π stacking interactions. The methyl ester group could also be involved in hydrogen bonding or hydrophobic interactions. A detailed docking study would be required to confirm these potential interaction motifs with a specific protein target.

In Silico ADME Prediction and Pharmacokinetic Profiling of Analogues

In silico tools like SwissADME and pkCSM are frequently used to predict a range of physicochemical and pharmacokinetic parameters. ijpsjournal.comrjptonline.org For analogues of this compound, these predictions can help estimate properties like oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes. rjptonline.orgnih.gov

For instance, studies on aminopyridine derivatives have shown that their pharmacokinetic properties can be fine-tuned by modifying their chemical structure. nih.govumaryland.edu A study on 4-aminopyridine (B3432731) derivatives in dogs revealed that peak plasma levels and central nervous system penetration varied depending on the nature of the substituent groups. nih.gov For example, the t-butyl carbamate (B1207046) derivative of 4-aminopyridine showed good penetration into the central nervous system. nih.gov Such findings suggest that analogues of this compound could be designed to have specific pharmacokinetic characteristics.

The following table illustrates the types of ADME parameters that can be predicted for analogues of this compound using computational tools. The data presented here is hypothetical and serves to exemplify the output of such predictive models.

Table 1: Predicted ADME Properties of Hypothetical this compound Analogues

| Analogue | Molecular Weight ( g/mol ) | LogP | Water Solubility | BBB Permeant | CYP2D6 Inhibitor |

| Analogue A | 190.6 | 1.8 | Moderately Soluble | Yes | No |

| Analogue B | 220.7 | 2.5 | Sparingly Soluble | Yes | Yes |

| Analogue C | 250.8 | 3.2 | Poorly Soluble | No | No |

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govdoaj.org This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. mdpi.comnih.gov

The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the region where the electron density of that molecule is greater than the sum of the electron densities of all other molecules. The analysis results in a 3D surface colored according to various properties, most commonly the normalized contact distance (dnorm). Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant intermolecular interactions.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. nih.gov These plots show the distribution of internal and external distances from the surface, with distinct patterns corresponding to specific interactions like hydrogen bonds, halogen bonds, and van der Waals forces.

While a specific Hirshfeld surface analysis for this compound is not available, studies on structurally related compounds, such as substituted chloropyridines and aminopyridine derivatives, provide a basis for predicting the key interactions. nih.govresearchgate.net For a molecule like this compound, the Hirshfeld analysis would likely reveal significant contributions from H···H, C···H, O···H, N···H, and Cl···H contacts. nih.gov

The following table summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar molecules.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 15 - 25 |

| O···H/H···O | 10 - 20 |

| N···H/H···N | 5 - 15 |

| Cl···H/H···Cl | 5 - 10 |

Exploration of Hydrogen Bonding and Halogen Bonding Interactions

The solid-state structure of this compound is expected to be significantly influenced by a network of hydrogen and halogen bonds.

Halogen Bonding: The chlorine atom at the 2-position of the pyridine ring can act as a halogen bond donor. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. nih.gov In the solid state of this compound, the chlorine atom could form halogen bonds with the pyridine nitrogen, the carbonyl oxygen, or the amino group of a neighboring molecule. Theoretical studies on 4-chloropyridine (B1293800) have shown that metal coordination can enhance the strength of halogen bonding. researchgate.net The interplay between hydrogen and halogen bonding is a key factor in the crystal engineering of halopyridines. nih.govnih.govacs.org The C-Cl···N and C-Cl···O interactions, although generally weaker than conventional hydrogen bonds, can provide significant directional control in the assembly of the crystal lattice. dntb.gov.ua

The following table details the potential hydrogen and halogen bonding interactions in the solid state of this compound.

Table 3: Potential Hydrogen and Halogen Bonding Interactions for this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Amino Group (N-H) | Pyridine Nitrogen (N) |

| Hydrogen Bond | Amino Group (N-H) | Carbonyl Oxygen (C=O) |

| Hydrogen Bond | Amino Group (N-H) | Ester Alkoxy Oxygen (O-CH₃) |

| Halogen Bond | Chlorine (C-Cl) | Pyridine Nitrogen (N) |

| Halogen Bond | Chlorine (C-Cl) | Carbonyl Oxygen (C=O) |

Advanced Characterization and Structural Elucidation of Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of a derivative, the chemical shift (δ) of a proton is influenced by its electronic environment. For instance, in the ¹H NMR spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a derivative of the core structure, the chemical shifts of the protons are observed in specific regions, which helps in assigning them to their respective positions in the molecule. researchgate.net The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal information about neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For example, in the ¹³C NMR spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the signal for the carbon atom in the C5 position appears at approximately 160.9 ppm, which is consistent with theoretical predictions. researchgate.net The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative atoms or participating in double or triple bonds appearing at higher chemical shifts (downfield). mdpi.com

The following table provides an example of typical ¹H and ¹³C NMR data for a derivative of methyl 4-amino-2-chloronicotinate.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.05 | d | 8.4 | Aromatic CH |

| ¹H | 7.76 | d | 8.4 | Aromatic CH |

| ¹H | 7.69 | d | 7.0 | Aromatic CH |

| ¹H | 7.46 | d | 7.8 | Aromatic CH |

| ¹H | 7.39 | t | 7.2 | Aromatic CH |

| ¹H | 3.85 | s | - | -OCH₃ |

| ¹H | 5.50 | s | - | -NH₂ |

| ¹³C | 167.28 | - | - | C=O (ester) |

| ¹³C | 155.0 | - | - | C-Cl |

| ¹³C | 152.0 | - | - | C-NH₂ |

| ¹³C | 144.37 | - | - | Aromatic C |

| ¹³C | 139.11 | - | - | Aromatic C |

| ¹³C | 110.0 | - | - | Aromatic C |

| ¹³C | 108.0 | - | - | Aromatic C |

| ¹³C | 52.5 | - | - | -OCH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum of absorption bands.

For derivatives of this compound, key IR absorption bands would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicating the presence of the amino group.

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

C-Cl stretching: This absorption usually appears in the fingerprint region, below 800 cm⁻¹.

C-N stretching: Found in the 1250-1350 cm⁻¹ region.

Aromatic C=C stretching: These absorptions are typically seen in the 1400-1600 cm⁻¹ range.

The precise positions of these bands can provide further structural insights. For example, the frequency of the C=O stretch can be influenced by conjugation and the electronic effects of other substituents on the pyridine (B92270) ring. researchgate.net

The following table summarizes the expected IR absorption bands for a typical derivative.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H (stretch, amino) | 3300 - 3500 |

| C-H (stretch, aromatic) | 3000 - 3100 |

| C-H (stretch, methyl) | 2850 - 2960 |

| C=O (stretch, ester) | 1700 - 1730 |

| C=C (stretch, aromatic) | 1400 - 1600 |

| C-N (stretch) | 1250 - 1350 |

| C-O (stretch, ester) | 1000 - 1300 |

| C-Cl (stretch) | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

For a derivative of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the specific derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum are particularly informative. Common fragmentation pathways for these types of compounds may include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or the chlorine atom. The fragmentation of the pyridine ring itself can also lead to characteristic fragment ions. nih.gov For instance, in the electrospray ionization (ESI) mass spectrum of a related compound, the [M+1]⁺ peak was observed, confirming its molecular weight. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

For derivatives of this compound, single-crystal X-ray diffraction analysis can unequivocally confirm the molecular structure and provide insights into the packing of molecules in the crystal lattice. For example, in the crystal structure of a cocrystal involving 4-amino-2-chloropyridine (B126387), a related compound, hydrogen bonding between the amino group and a carboxylic acid was observed. mdpi.com Similarly, X-ray diffraction studies of N-acylhydrazone derivatives have been used to unambiguously determine the stereochemistry of the imine double bond. researchgate.net

The following table presents hypothetical crystallographic data for a derivative of this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 978.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.450 |

| R-factor (%) | 4.5 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of synthesized derivatives and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective for compounds like this compound and its derivatives. By monitoring the elution of the compound with a UV detector, a chromatogram is obtained, and the area of the peak corresponding to the product can be used to determine its purity. researchgate.net The retention time (Rt) is a characteristic property of a compound under specific chromatographic conditions. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify compounds.

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds. The sample is loaded onto a column packed with a stationary phase, and a solvent (eluent) is passed through the column to separate the components of the mixture. Fractions are collected and analyzed (e.g., by TLC) to isolate the desired product. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on Methyl 4-amino-2-chloronicotinate establishes it as a valuable and versatile heterocyclic building block in organic synthesis and medicinal chemistry. pharmaffiliates.combldpharm.com Its structure, featuring a pyridine (B92270) core substituted with a chloro group at the 2-position, an amino group at the 4-position, and a methyl ester at the 3-position, offers multiple reactive sites for chemical modification. nih.gov The primary focus of existing research lies in leveraging this compound as a key intermediate for the synthesis of more complex molecules with significant biological activity.

A significant area of application is in the development of kinase inhibitors. The 4-amino-substituted pyridine motif is a recognized pharmacophore in numerous kinase inhibitors, and derivatives of this compound have been explored for this purpose. nih.govnih.gov For instance, the scaffold is utilized in creating compounds targeting phosphatidylinositol 3-kinase (PI3K), a pathway frequently altered in cancer. nih.gov Furthermore, its utility has been demonstrated in the synthesis of PET tracers for imaging the P2Y12 receptor, a biomarker for neuroinflammation, highlighting its importance in developing diagnostic tools for neurological disorders. acs.orgacs.org

The reactivity of the 2-chloro substituent is a cornerstone of its synthetic utility, making it an excellent electrophilic partner in various transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide range of substituents at the C2 position, a common strategy in drug discovery for modulating potency and pharmacokinetic properties. nih.govoup.com While the parent compound, 4-aminonicotinic acid, is a key intermediate for cardiovascular drugs, the chlorinated and esterified form provides a more versatile handle for synthetic chemists. researchgate.netcaymanchem.comnih.gov

Unexplored Reactivity and Synthetic Opportunities

Despite its utility, the full synthetic potential of this compound remains to be unlocked. The interplay between the electron-donating amino group and the electron-withdrawing ester and chloro groups creates a unique electronic profile on the pyridine ring that could be exploited for novel transformations.

Unexplored Reactivity:

Regioselective Functionalization: The inherent reactivity differences between the C-Cl bond, the C-N bond of the amino group, and the ester could be exploited for highly regioselective sequential reactions. While cross-coupling at the C2 position is established, exploring conditions that favor reactions at other positions without the need for protecting groups could streamline synthetic routes.

C-H Activation: Direct C-H functionalization at the C5 or C6 positions of the pyridine ring represents a modern and atom-economical approach to generating novel derivatives. Research into developing catalytic systems capable of selectively activating these C-H bonds in the presence of the existing functional groups is a promising avenue.

Photoredox Catalysis: The application of photoredox catalysis to reactions involving this scaffold is an underexplored area. This could enable novel transformations, such as radical-based coupling reactions, that are not accessible through traditional thermal methods.

Synthetic Opportunities:

Diversity-Oriented Synthesis: The compound is an ideal starting point for diversity-oriented synthesis (DOS). By systematically exploring a wide range of reaction partners for the chloro, amino, and ester functionalities, large libraries of structurally diverse compounds can be generated for high-throughput screening against various biological targets.

Novel Heterocycle Synthesis: The existing functional groups can serve as handles for constructing fused heterocyclic systems. For example, intramolecular cyclization reactions involving the amino group and a substituent introduced at the C2 or C3 position could lead to novel polycyclic scaffolds with unique three-dimensional shapes.

Potential for Novel Therapeutic Agent Development

The established role of this compound as a precursor to biologically active molecules provides a strong foundation for future drug discovery efforts. The 4-aminopyridine (B3432731) substructure is a privileged scaffold in medicinal chemistry, and its incorporation into this specific building block offers significant opportunities.

Expansion of Kinase Inhibitor Scaffolds: The 4-aminoquinazoline core, a related heterocycle, is present in numerous approved anticancer drugs. nih.gov By analogy, the 4-aminopyridine core of this compound can be used to design novel inhibitors against a broader range of kinases implicated in cancer and other diseases. Strategic modification of the substituents at the C2, C3, and C4 positions can be used to fine-tune selectivity and potency.

Neurodegenerative and Inflammatory Diseases: The successful development of a PET tracer for the P2Y12 receptor demonstrates the potential of this scaffold in neuroscience. acs.orgacs.org This opens the door to designing novel therapeutic agents targeting neuroinflammation, which is a key pathological feature in Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Derivatives could be designed to modulate the activity of microglia and other immune cells in the central nervous system.

Antimalarial and Antimicrobial Agents: The 4-aminoquinoline (B48711) scaffold is the basis for well-known antimalarial drugs like chloroquine. nih.gov Exploring derivatives of this compound for activity against drug-resistant strains of Plasmodium falciparum and other pathogens is a logical extension of existing research. nih.gov The unique substitution pattern may help overcome existing resistance mechanisms.

Integration of Artificial Intelligence and Machine Learning in Future Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in how chemical research is conducted, and these technologies can significantly accelerate the exploration of this compound and its derivatives. sjp.ac.lkresearchgate.net

Predictive Modeling for Drug Discovery: ML models can be trained on existing data to predict the biological activity of virtual libraries of compounds derived from this compound. nih.gov This in silico screening can prioritize the synthesis of molecules with the highest probability of being active against a specific target, saving significant time and resources. Algorithms can predict properties like binding affinity, selectivity, and potential off-target effects. nih.gov

Reaction Prediction and Synthesis Planning: AI tools are increasingly capable of predicting the outcomes of chemical reactions and designing optimal synthetic routes. researchgate.net For a molecule like this compound, AI could suggest novel, high-yield synthetic pathways or identify optimal conditions for challenging cross-coupling or functionalization reactions, thereby overcoming synthetic bottlenecks. acs.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the models with the 4-amino-2-chloronicotinate scaffold as a starting point and defining a target product profile (e.g., high affinity for a specific kinase, brain permeability), these algorithms can generate novel structures for synthesis and testing. nih.gov This approach moves beyond simple library screening to the intelligent design of next-generation therapeutic agents.

The synergy between empirical laboratory research and powerful computational tools will be crucial for unlocking the full potential of this versatile chemical entity in the years to come. sjp.ac.lk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-amino-2-chloronicotinate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification of precursor pyridine derivatives. For example, methyl esters of substituted nicotinic acids are often prepared using methanol under acidic catalysis (e.g., H₂SO₄) or via activation with carbodiimide reagents like EDC/HOBt . Optimization involves adjusting parameters such as temperature (50–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants. Reproducibility requires strict control of anhydrous conditions and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine ring (e.g., δ ~8.5 ppm for aromatic protons, δ ~165 ppm for the ester carbonyl) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion ([M+H]⁺ at m/z 187) and fragmentation patterns .

- Elemental Analysis : To verify purity (>95%) and stoichiometry .

Discrepancies in spectral data should be cross-referenced with synthetic intermediates (e.g., unreacted starting materials) and validated against literature .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and moderate in ethanol or methanol. Stability studies require:

- pH-dependent assays : Hydrolysis of the ester group is accelerated under alkaline conditions (pH >10).

- Long-term storage : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can contradictory data in reported reaction yields for this compound synthesis be resolved?

- Methodological Answer : Contradictions often arise from:

- Impurity profiles : Side products (e.g., dechlorinated byproducts) may skew yield calculations. Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity .

- Moisture sensitivity : Trace water in reagents can reduce yields. Implement Karl Fischer titration for solvent dryness validation .

- Statistical validation : Replicate reactions (n ≥ 3) and apply ANOVA to assess variability .

Q. What strategies are effective for regioselective functionalization of this compound in medicinal chemistry applications?

- Methodological Answer : The 4-amino and 2-chloro groups offer distinct reactivity:

- Amino group : Acylation (e.g., acetyl chloride) or sulfonation at room temperature.

- Chlorine substitution : Pd-catalyzed cross-coupling (Suzuki, Heck) requires inert conditions and ligands like PPh₃ .

Regioselectivity is confirmed via NOESY NMR or X-ray crystallography. Competing reactions (e.g., ester hydrolysis) are minimized using dry THF and low temperatures (0–5°C) .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model:

- Electrostatic potential maps : Identify electron-deficient positions (e.g., C-5 in the pyridine ring).

- Transition state analysis : Compare activation energies for competing pathways (e.g., Cl vs. NH₂ substitution) .

Experimental validation involves synthesizing predicted intermediates and analyzing kinetics via UV-Vis spectroscopy .

Data Analysis and Reporting

Q. What are the best practices for documenting experimental protocols and raw data to ensure reproducibility?

- Methodological Answer : Follow guidelines from scientific journals (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Include reagent grades (e.g., ≥99%), instrument parameters (e.g., NMR frequency), and purification details .

- Supporting information : Provide raw spectral data (e.g., .jdx files), chromatograms, and crystallographic CIF files .

- Uncertainty reporting : Quantify errors (e.g., ±0.5% for melting points) and use SI units .

Q. How should researchers address conflicting melting point data for this compound across literature sources?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。